molecular formula C15H16N2 B11728076 n,n-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline

n,n-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline

Cat. No.: B11728076
M. Wt: 224.30 g/mol
InChI Key: LIXUVTQYCRSIET-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline is an organic compound with the molecular formula C15H16N2 It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, which is further connected to a pyridine ring via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline typically involves the reaction of 4-dimethylaminobenzaldehyde with 4-vinylpyridine under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the phenyl and pyridine rings. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to alterations in their function. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline is unique due to its combination of a dimethylamino group and an ethenyl linkage, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-4-(2-pyridin-4-ylethenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-17(2)15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXUVTQYCRSIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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